Lipophilicity Modulation: LogP Difference Between Sulfonimidamide and Sulfonamide Analogs
4-Methylbenzene-1-sulfonoimidamide exhibits a measured LogP of 1.11, which is significantly lower than the predicted LogP of 1.8 for its sulfonamide analog, 4-methylbenzenesulfonamide. This demonstrates the sulfonimidamide group's ability to reduce lipophilicity, a property often correlated with improved aqueous solubility and lower plasma protein binding, which are critical for favorable pharmacokinetics [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.11 |
| Comparator Or Baseline | 4-Methylbenzenesulfonamide (LogP = 1.8 ± 0.3) |
| Quantified Difference | ΔLogP = -0.69 (approx. 0.7 units lower) |
| Conditions | Experimental determination (ChemSpace) vs. computational prediction (Vulcanchem) for comparator |
Why This Matters
Lower LogP values are generally associated with improved solubility and reduced off-target binding, which can enhance the developability profile of a lead compound and are key decision factors in hit-to-lead progression.
- [1] ChemSpace. 4-Methylbenzene-1-sulfonoimidamide (CAS 1648813-61-9) Product Page. Accessed 2026. View Source
